3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol
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Overview
Description
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol, typically involves cyclization, ring annulation, and cycloaddition reactions. One common method involves the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for such compounds often utilize transition-metal-free strategies to ensure efficiency and cost-effectiveness. The use of solid alumina and room temperature conditions for cross-coupling reactions is one such example .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Uniqueness
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h11H,1-4H2 |
InChI Key |
CLDFLALAMXEQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)CO)Cl |
Origin of Product |
United States |
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